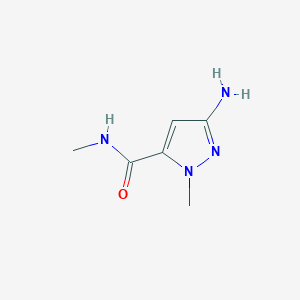

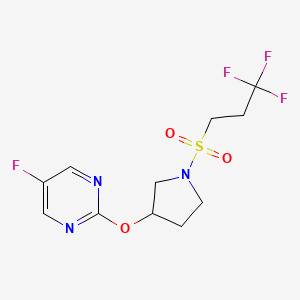

![molecular formula C8H10N2O2 B2628984 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 793646-50-1](/img/structure/B2628984.png)

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of a similar compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of this carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a bicyclic compound consisting of a pyridine ring fused with an imidazole ring .

Chemical Reactions Analysis

In the synthesis of related compounds, the reaction involved the condensation of a carbohydrazide with aromatic aldehydes in ethanol at reflux . This suggests that “this compound” could potentially undergo similar reactions.

Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Synthesis and Chemical Applications

- Conformationally Constrained Inhibitors Synthesis : This compound is used in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues, which exhibit improved in vivo metabolic stability (Dinsmore et al., 2000).

- Antifungal Activity : It's involved in the synthesis of hydrazide derivatives, which show significant anticandidal activity and cytotoxicity in vitro, particularly against various Candida species (Ozdemir et al., 2010).

- Enantioselective Synthesis : The compound is used in the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines, important in creating bioactive molecules (Schlepphorst et al., 2018).

- Inhibitors of TAFIa : It's a key component in the design of TAFIa inhibitors, where its conformational restriction contributes to potency increase (Brink et al., 2014).

- Selective Synthesis of Bicyclic Imidazoles : This compound is involved in a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).

Biochemical and Pharmaceutical Applications

- Insecticidal Activity : Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized from this compound, have shown promising insecticidal activities against pea aphids, especially with fluorine substitutions (Zhang et al., 2010).

- Cancer and Tuberculosis Treatment : It's involved in the synthesis of dimerization product derivatives that have potential as anti-cancer and anti-TB agents (Sanghavi et al., 2022).

- Antibacterial Activity : Novel derivatives of this compound have been synthesized and displayed significant antibacterial activity, especially against E. coli and S. aureus (Kethireddy et al., 2015).

Catalytic and Synthetic Applications

- Pd-Catalyzed Arylation : This compound is used in palladium-catalyzed arylation, demonstrating high levels of selectivity and broad functional group tolerance (Mondal et al., 2020).

- Dehydrogenation Studies : It plays a role in the aromatization of tetrahydroimidazo derivatives, leading to the formation of imidazo pyridine derivatives (Lomov et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUCACBKXQMSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2628901.png)

![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2628902.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)

![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)

![5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2628916.png)

![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)

![2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2628919.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]acetamide](/img/structure/B2628920.png)